molecular formula C12H23N5O3 B560096 DiZPK

DiZPK

Cat. No.: B560096
M. Wt: 285.34 g/mol
InChI Key: YGUIFRMUMYTGAV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

DiZPK, or Diazepam, is a long-acting benzodiazepine that primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability .

Mode of Action

this compound binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . The result is hyperpolarization, a less excitable state, and stabilization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing GABA activity, this compound increases the inhibitory neurotransmission in the brain, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

Pharmacokinetics

this compound is well absorbed and has a high volume of distribution . It is metabolized in the liver, primarily by CYP3A4 and 2C19, to active metabolites including N-desmethyldiazepam and temazepam . These metabolites contribute to the long duration of action of this compound .

Result of Action

The molecular effects of this compound include enhanced GABA activity and increased neuronal membrane permeability to chloride ions . At the cellular level, this leads to hyperpolarization and stabilization of neurons . Clinically, this results in a reduction in symptoms of conditions such as panic disorders, severe anxiety, alcohol withdrawal, and seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 and 2C19 can affect the metabolism and hence the efficacy and toxicity of this compound . Additionally, factors such as the patient’s age, liver function, and genetic polymorphisms in CYP450 enzymes can also influence the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

DiZPK is toxic and can cause skin irritation and serious eye damage . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions for DiZPK research could involve further development and refinement of the genetic code expansion system for site-specific incorporation of this compound . This could potentially enhance the efficiency and reliability of identifying protein-protein interactions and enable simultaneous mapping of the binding interface under living conditions .

Biochemical Analysis

Biochemical Properties

DiZPK plays a crucial role in biochemical reactions by facilitating the identification of direct protein-protein interactions. It interacts with various enzymes, proteins, and other biomolecules through photo-crosslinking. For instance, this compound has been used to study the interaction between interferon-induced transmembrane protein 3 (IFITM3) and VCP/p97 AAA-ATPase. The amber suppression technology mediates the site-specific incorporation of this compound into IFITM3, enabling in-cell photo-crosslinking with interacting proteins . This interaction is crucial for IFITM3’s trafficking, turnover, and engagement with incoming virus particles .

Cellular Effects

This compound influences various cellular processes by enabling the study of protein interactions within cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into IFITM3 allows researchers to study its role in antiviral activity and lysosomal trafficking. The photo-crosslinking capability of this compound helps in understanding how IFITM3 interacts with other cellular factors to prevent viral infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through photo-crosslinking, which involves the formation of covalent bonds between interacting proteins upon exposure to UV light. This process allows for the identification and characterization of protein-protein interactions. In the case of IFITM3, this compound-mediated photo-crosslinking has revealed that ubiquitination at lysine 24 is crucial for its interaction with VCP/p97 AAA-ATPase. This interaction regulates IFITM3’s trafficking, turnover, and antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying long-term effects on cellular function. This compound has been shown to be stable under various conditions, allowing for extended studies on protein interactions. Its photo-crosslinking efficiency may decrease over time, which could impact the identification of protein-protein interactions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At optimal doses, this compound effectively facilitates the study of protein interactions without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, potentially disrupting cellular functions and causing cellular damage. It is crucial to determine the appropriate dosage to balance the benefits of photo-crosslinking with the potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein interactions and modifications. It interacts with enzymes and cofactors that facilitate its incorporation into proteins and subsequent photo-crosslinking. The metabolic flux and levels of metabolites may be affected by the presence of this compound, influencing cellular processes and functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution is crucial for its effectiveness in photo-crosslinking and studying protein interactions .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in photo-crosslinking. For example, this compound incorporated into IFITM3 is localized to lysosomes, where it plays a role in antiviral activity and protein trafficking .

Properties

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIFRMUMYTGAV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?

A1: this compound is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:

  1. Incorporation: this compound, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.
  2. Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in this compound becomes activated, generating a highly reactive carbene species. [, ]
  3. Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]

Q2: What specific advantages does this compound offer over other photocrosslinking agents for studying protein interactions?

A2: this compound offers several advantages that make it a valuable tool for studying protein interactions:

  • High Efficiency: this compound demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.
  • Site-Specificity: The ability to incorporate this compound at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []
  • Minimal Perturbation: this compound's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []

Q3: Can you provide an example of how this compound has been successfully used to reveal novel biological insights?

A3: this compound has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used this compound to investigate the function of HdeA, an acid-stress chaperone. By incorporating this compound into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []

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